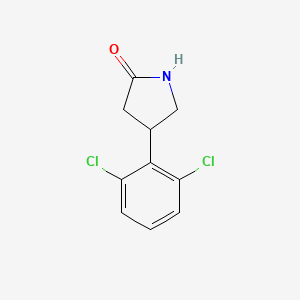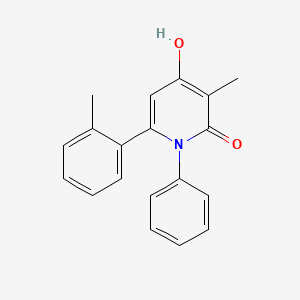![molecular formula C22H26N2O5 B13367095 [(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate](/img/structure/B13367095.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentane-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the 1-cyanocyclopentylamine: This can be achieved by reacting cyclopentanone with hydroxylamine to form cyclopentanone oxime, followed by dehydration to yield 1-cyanocyclopentylamine.
Synthesis of the benzo[d][1,4]dioxin derivative: This involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydrobenzo[b][1,4]dioxin.
Coupling Reaction: The final step involves coupling the 1-cyanocyclopentylamine with the benzo[d][1,4]dioxin derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and ester groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of the benzo[d][1,4]dioxin moiety.
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-cyclopentane carboxylate: Similar structure but without the benzo[d][1,4]dioxin moiety.
Uniqueness
The presence of the benzo[d][1,4]dioxin moiety in 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentane-1-carboxylate provides unique electronic and steric properties, potentially leading to distinct biological and chemical behavior compared to similar compounds.
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c23-15-21(7-1-2-8-21)24-19(25)14-29-20(26)22(9-3-4-10-22)16-5-6-17-18(13-16)28-12-11-27-17/h5-6,13H,1-4,7-12,14H2,(H,24,25) |
Clave InChI |
OQBHFTXAMBVQJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2(CCCC2)C3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
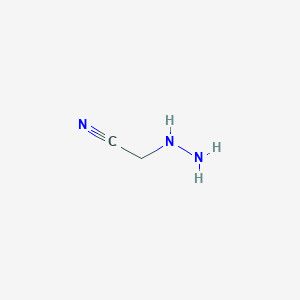

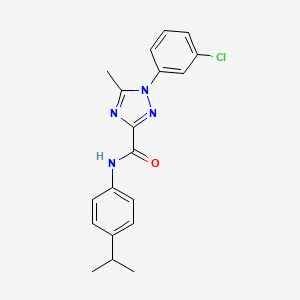
![2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13367055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea](/img/structure/B13367063.png)
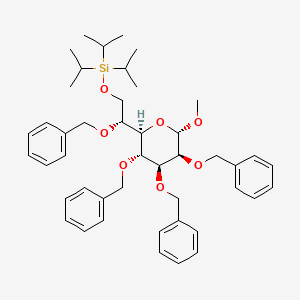
![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367072.png)

![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367080.png)

